molecular formula C12H7ClN2 B155499 4-Chloro-1,10-phenanthroline CAS No. 1891-14-1

4-Chloro-1,10-phenanthroline

Cat. No. B155499
CAS RN: 1891-14-1
M. Wt: 214.65 g/mol
InChI Key: BAEVILLEIGDCDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various substituted 1,10-phenanthrolines has been explored in recent studies. New approaches have been developed for synthesizing 4,7-dichloro-1,10-phenanthrolines and their derivatives, which include the use of nucleophilic substitutions of hydrogen followed by oxidation to produce compounds with different substituents such as 9H-carbazol-9-yl and 10H-phenothiazin-10-yl groups . These methods have expanded the repertoire of available 1,10-phenanthroline derivatives for further study and application.

Molecular Structure Analysis

The molecular structure of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline has been determined to be significantly distorted from planarity, with the two chlorine atoms being displaced from the mean molecular plane. This distortion is attributed to the overcrowded nature of the molecule, which also exhibits hexagonal close packing in its crystal structure . The molecular arrangement of ligands in the coordination sphere of silicon compounds related to 1,10-phenanthroline has been found to be chiral in some cases, indicating the potential for enantiomeric forms in the same crystal .

Chemical Reactions Analysis

The electrochemical behavior of chlorinated 1,10-phenanthrolines has been studied, revealing that the reduction of these compounds leads to the formation of a radical anion and subsequent cleavage of the halide from the molecule. The oxidation process primarily affects the conjugated aromatic rings, forming a radical cation at the first oxidation wave . Additionally, the coordination mode of chloranilic acid in mixed-ligand copper(II) complexes with 1,10-phenanthroline has been found to lead to the formation of polymeric coordination ribbons, showcasing the versatility of 1,10-phenanthroline in forming complex structures .

Physical and Chemical Properties Analysis

The electrochemical properties of selected 1,10-phenanthrolines have been investigated using cyclic voltammetry, and the spatial distribution of frontier molecular orbitals has been calculated using density functional theory (DFT). These studies have shown that the potentials of reduction and oxidation are consistent with the level of HOMO and LUMO energies . The crystal and molecular structures of these compounds have been characterized by X-ray diffraction, revealing details about bond lengths, bond angles, and the overall geometry of the molecules . The phosphorescent properties of 1,10-phenanthrolines have been modulated by substituents such as methyl, diphenyl, and dichloro groups, demonstrating the impact of these groups on the luminescent properties of the compounds .

Scientific Research Applications

Spin-Crossover Complexes in Thin Films

4-Chloro-1,10-phenanthroline, a derivative of 1,10-phenanthroline, has applications in the field of spin-crossover (SCO) complexes. Research on such complexes, which included functionalized 1,10-phenanthroline ligands, demonstrated their potential in creating thin films with unique magnetic and spectroscopic properties. These films exhibit both thermal and light-induced SCO behavior, important for advanced material science applications (Naggert et al., 2015).

Metal Complex Formation

Studies have shown that 4-Chloro-1,10-phenanthroline can form complexes with various metals. The steric hindrance in the formation of these metal complexes has been a subject of research, with findings indicating its influence on the stability of these complexes. This research is relevant in the field of analytical chemistry, particularly in the study of metal-ligand interactions (Irving & Gee, 1971).

Electrochemical Properties

The electrochemical behavior of chlorine-substituted 1,10-phenanthrolines, including 4-Chloro-1,10-phenanthroline, has been extensively studied. These compounds demonstrate unique redox properties, with potential applications in the development of electrochemical sensors and other analytical devices (Wantulok et al., 2020).

Fluorescence and Emission Properties

4-Chloro-1,10-phenanthroline is also significant in the study of luminescent materials. Research in this area explores the use of 1,10-phenanthroline derivatives in creating fluorescent molecules and materials with diverse applications ranging from sensing to technological innovations (Nath et al., 2019).

Chemosensors for Metal Cations and Anions

Derivatives of 1,10-phenanthroline, such as 4-Chloro-1,10-phenanthroline, are instrumental in developing molecular chemosensors for metal cations and anions. Their rigid and planar structure makes them suitable for selective complexing agents, useful in environmental and biological monitoring (Bencini & Lippolis, 2010).

properties

IUPAC Name

4-chloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVILLEIGDCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600993
Record name 4-Chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,10-phenanthroline

CAS RN

1891-14-1
Record name 4-Chloro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
EJ Corey, AL Borror, T Foglia - The Journal of Organic Chemistry, 1965 - ACS Publications
In conjunction with a study of metal ion coordination with 1, 10-phenanthroline derivativ. es and macrocycles derived therefrom we have investigated some of the properties and …
Number of citations: 146 pubs.acs.org
R Staehle, R Menzel, K Peuntinger, TD Pilz… - Polyhedron, 2014 - Elsevier
This report describes a new palladium catalyzed synthesis of 4-cyano-1,10-phenanthroline (nphen, 1), 4,7-dicyano-1,10-phenanthroline (dnphen, 2) and their corresponding ruthenium …
Number of citations: 3 www.sciencedirect.com
HR Snyder, HE Freier - Journal of the American Chemical Society, 1946 - ACS Publications
The conversion of an aniline to a 4-hydroxyquinoline by condensation with ethoxymethylenemalonic esterla has been extended to the conver-sion of phenylenediamines and …
Number of citations: 68 pubs.acs.org
YX Peng, B Hu, W Huang - Tetrahedron, 2018 - Elsevier
A systematic investigation on the oxidation of unsymmetric bromo-phens is presented herein, where the reaction temperature is found to be the key parameter to generate oxidation or …
Number of citations: 2 www.sciencedirect.com
AS Abel, IS Zenkov, AD Averin, AV Cheprakov… - …, 2019 - Wiley Online Library
Eight 1,10‐phenanthrolines bearing one or two 2‐(1‐adamantyloxy)ethylamino substituents attached to different positions of the heterocyclic core were prepared according to S N Ar or …
GA Eller, D Habicht, W Holzer - Chemistry of heterocyclic compounds, 2008 - Springer
The title compound — a derivative of a hitherto unknown pentacyclic ring system — results from the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-chloro-1,10-phenanthroline-3-…
Number of citations: 8 link.springer.com
CR Brodie, JR Aldrich‐Wright - 2007 - Wiley Online Library
We report the synthesis, resolution and characterisation of a number of novel ruthenium(II) complexes. Four mononuclear complexes, [Ru(dpq) 2 (3‐Br‐phen)] 2+ , [Ru(dpq) 2 (4‐Cl‐…
N Bustamante, G Ielasi, M Bedoya, G Orellana - Polymers, 2018 - mdpi.com
Temperature is a key parameter in many fields and luminescence-based temperature sensing is a solution for those applications in which traditional (mechanical, electrical, or IR-based…
Number of citations: 21 www.mdpi.com
AS Abel, AD Averin, IP Beletskaya… - Taggets in Heterocyclic …, 2021 - hal.science
1,10-Phenanthroline is a classical ligand in coordination chemistry which is renowned among bidentate ligands for the generality of its stable metal complexes widely studied across …
Number of citations: 3 hal.science
MJ Cook, AR Katritzky, S Nadji - Journal of the Chemical Society …, 1978 - pubs.rsc.org
The tautomeric equilibria of 4-amino-1,10-phenanthroline, 4-amino-2,2′-bipyridyl, and certain of their N-substituted derivatives are assessed from pKa and uv spectral data. …
Number of citations: 1 pubs.rsc.org

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